molecular formula C7H9BrN2 B1521136 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole CAS No. 1287752-84-4

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole

Cat. No.: B1521136
CAS No.: 1287752-84-4
M. Wt: 201.06 g/mol
InChI Key: WHUHUJYSLJXNNT-UHFFFAOYSA-N
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Description

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position. The cyclopropyl group can be introduced through a subsequent reaction with cyclopropyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUHUJYSLJXNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259590
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-84-4
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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